molecular formula C12H13N3O2 B14505166 5-Nitrospiro[benzimidazole-2,1'-cyclohexane] CAS No. 65023-47-4

5-Nitrospiro[benzimidazole-2,1'-cyclohexane]

Cat. No.: B14505166
CAS No.: 65023-47-4
M. Wt: 231.25 g/mol
InChI Key: CLWXGQZDLFULEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrospiro[benzimidazole-2,1’-cyclohexane] is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom This compound is notable for its nitro group attached to the benzimidazole ring, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrospiro[benzimidazole-2,1’-cyclohexane] typically involves the reaction of benzimidazole derivatives with cyclohexane derivatives under specific conditions. One common method includes the nitration of spiro[benzimidazole-2,1’-cyclohexane] using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of 5-Nitrospiro[benzimidazole-2,1’-cyclohexane] may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Nitrospiro[benzimidazole-2,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrospiro[benzimidazole-2,1’-cyclohexane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrospiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro configuration may also influence its binding to molecular targets and its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzimidazole: Lacks the spiro configuration but shares the nitro group on the benzimidazole ring.

    Spiro[benzimidazole-2,1’-cyclohexane]: Similar spiro structure but without the nitro group.

Uniqueness

5-Nitrospiro[benzimidazole-2,1’-cyclohexane] is unique due to the combination of the nitro group and the spiro configuration, which imparts distinct chemical and biological properties. This dual feature makes it a valuable compound for various applications and research .

Properties

CAS No.

65023-47-4

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-nitrospiro[benzimidazole-2,1'-cyclohexane]

InChI

InChI=1S/C12H13N3O2/c16-15(17)9-4-5-10-11(8-9)14-12(13-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2

InChI Key

CLWXGQZDLFULEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C3C=CC(=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.